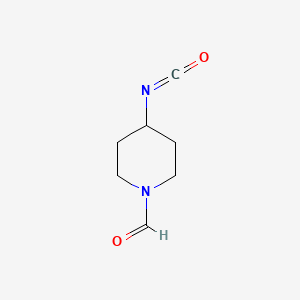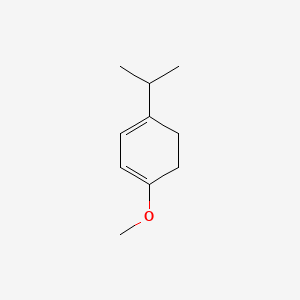![molecular formula C18H19F21NO4P B13836859 Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt is a fluorophosphate compound known for its unique properties and applications. It is often used as a surfactant, surface treatment agent, and leveling agent. The compound has a molecular formula of C12H6F21O4P•2(C6H13N) and a molecular weight of 644.1129917 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanol with phosphoric acid, followed by the addition of cyclohexylamine . The reaction is carried out under inert gas atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of perfluorinated carboxylic acids, while reduction can yield partially fluorinated alcohols.
Aplicaciones Científicas De Investigación
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and surface treatment agent in various chemical processes.
Biology: Employed in biological research for its unique properties and interactions with biological molecules.
Medicine: Investigated for potential medical applications, including drug delivery and diagnostic agents.
Industry: Utilized in industrial processes for its surfactant and leveling properties.
Mecanismo De Acción
The mechanism of action of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic surfaces and interfaces, enhancing its surfactant properties. Additionally, the phosphate group can participate in various biochemical reactions, contributing to its effectiveness in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with surfactant properties.
Perfluorooctanesulfonic Acid (PFOS): Known for its use in industrial applications as a surfactant and surface treatment agent.
Perfluorodecanoic Acid (PFDA): Similar in structure and properties to Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt.
Uniqueness
This compound is unique due to its specific combination of a fluorinated alkyl chain and a phosphate group, which imparts distinct surfactant and surface treatment properties. Its cyclohexylamine salt form further enhances its solubility and stability in various applications.
Propiedades
Fórmula molecular |
C18H19F21NO4P |
|---|---|
Peso molecular |
743.3 g/mol |
Nombre IUPAC |
cyclohexanamine;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H6F21O4P.C6H13N/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;7-6-4-2-1-3-5-6/h1-2H2,(H2,34,35,36);6H,1-5,7H2 |
Clave InChI |
KXQJYNYQHFFJPP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N.C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


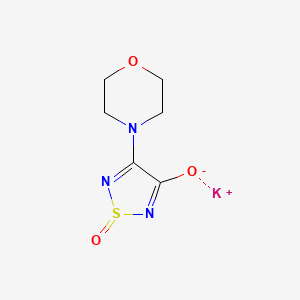
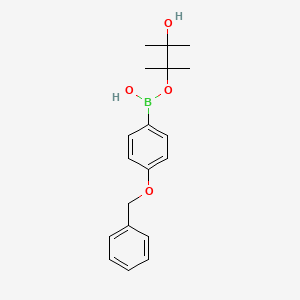

![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
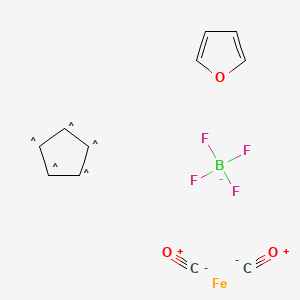
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
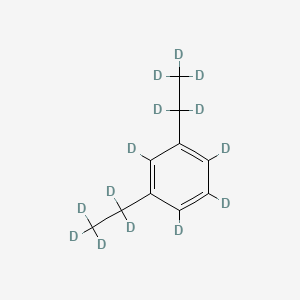
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
